molecular formula C7H6BrNO2 B2699221 2-Bromopyridin-3-yl acetate CAS No. 92671-70-0

2-Bromopyridin-3-yl acetate

Cat. No. B2699221
Key on ui cas rn: 92671-70-0
M. Wt: 216.034
InChI Key: KBAUPWCLRRXCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680114B2

Procedure details

To a solution of PdCl2(PPh3)2 (1.4 g, 2.0 mmol) and CuI (0.4 g, 2.1 mmol) in TEA (100 mL) and THF (200 mL) under nitrogen was added a mixture of 2-bromo-3-acetoxy-pyridine (13.1 g, 60.6 mmol) and TMS-acetylene (7.0 g, 71 mmol) in THF (100 mL) in one portion. The mixture was stirred at room temperature for 1 hour. Then quenched with saturated NaHCO3 (50 mL) and MeOH (50 mL). The mixture was stirred at 80° C. for 2 hours. After cooling, the mixture was extracted with ether. The organic phase was dried and concentrated. The residue was subject to column chromatography to afford Furo[3,2-b]pyridine (1.54 g, 21%). 1H NMR (CDCl3, 400 MHz) δ 8.55 (m, 1H), 7.84 (m, 1H), 7.75 (m, 1H), 7.72 (m, 1H), 6.99 (m, 1H).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([O:8][C:9](=O)[CH3:10])=[CH:6][CH:5]=[CH:4][N:3]=1.[Si](C#C)(C)(C)C>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[O:8]1[C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[CH:10]=[CH:9]1 |^1:25,44|

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
BrC1=NC=CC=C1OC(C)=O
Name
Quantity
7 g
Type
reactant
Smiles
[Si](C)(C)(C)C#C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
TEA
Quantity
100 mL
Type
solvent
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.4 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
CuI
Quantity
0.4 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then quenched with saturated NaHCO3 (50 mL) and MeOH (50 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 80° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C=CC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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